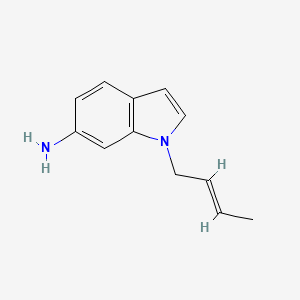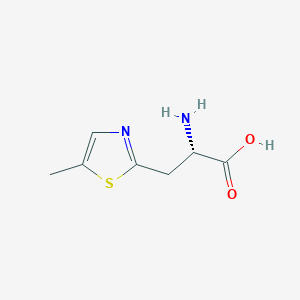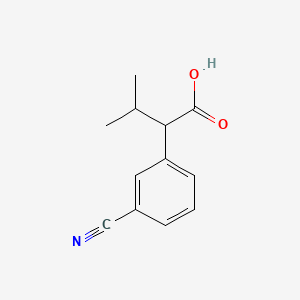![molecular formula C13H23NO B13074535 3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one is a complex organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound features a unique structure that includes a ketone group, a secondary amine, and a pyrrolidine ring . It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid . This process includes addition, oximization, and esterification reactions, which are carried out under moderate conditions to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-quality production.
化学反应分析
Types of Reactions
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal mycelium . The compound likely interacts with key enzymes or proteins involved in fungal cell wall synthesis, leading to cell death.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A similar compound with a pyridine ring instead of the pyrrolidine ring.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a triazole ring, offering different chemical properties.
Uniqueness
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one is unique due to its specific structural features, including the octahydrocyclopenta[c]pyrrol ring system. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized research applications.
属性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC 名称 |
1-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)12(15)7-11-10-6-4-5-9(10)8-14-11/h9-11,14H,4-8H2,1-3H3 |
InChI 键 |
RISRJIZNDBWPHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CC1C2CCCC2CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


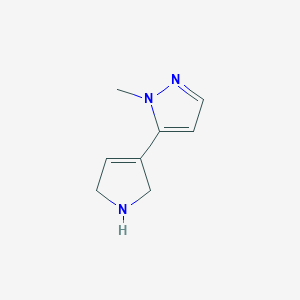
![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)

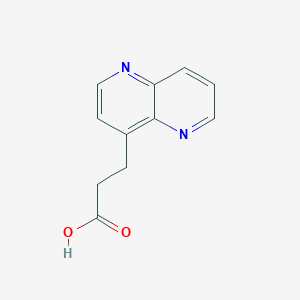
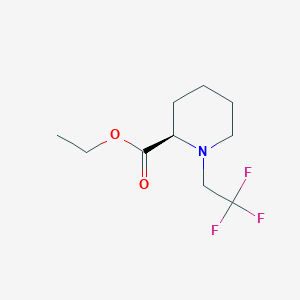
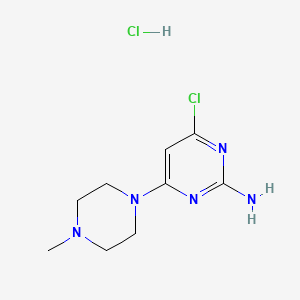
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
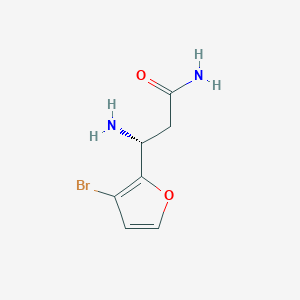
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)

